(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327182-42-2
Cat. No.: VC8230088
Molecular Formula: C20H14ClN3O2S
Molecular Weight: 395.9
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide - 1327182-42-2](/images/structure/VC8230088.png)
Specification
CAS No. | 1327182-42-2 |
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Molecular Formula | C20H14ClN3O2S |
Molecular Weight | 395.9 |
IUPAC Name | 2-(2-chloro-4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Standard InChI | InChI=1S/C20H14ClN3O2S/c1-12-6-7-16(15(21)10-12)23-19-14(18(25)24-20-22-8-9-27-20)11-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25) |
Standard InChI Key | PQXCLRUDHMGUNM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl |
Canonical SMILES | CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl |
Introduction
Structural and Molecular Features
Core Architecture
The molecule’s backbone integrates three critical motifs:
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Chromene ring system: A benzopyran derivative providing planar aromaticity and π-π stacking capabilities .
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Imine linkage: The (2Z)-configured imine group () at position 2 of the chromene ring introduces geometric rigidity and potential for hydrogen bonding.
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Thiazole-carboxamide side chain: A 1,3-thiazol-2-yl group attached via a carboxamide bridge enhances solubility and enables hydrogen bond interactions with biological targets .
The 2-chloro-4-methylphenyl substituent on the imine nitrogen contributes steric bulk and electron-withdrawing effects, modulating reactivity and binding affinity.
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 2-(2-Chloro-4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Molecular Formula | |
SMILES | CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl |
XLogP3-AA | 4.2 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chromene formation | Ethanol, HCl, reflux, 6h | 72–85 |
Imine formation | DCM, DCC, RT, 12h | 65–78 |
Thiazole amidation | DMF, HATU, DIPEA, 0°C to RT, 24h | 58–70 |
Spectroscopic Characterization
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UV-Vis Spectroscopy: Absorption maxima at 274 nm (chromene π→π*) and 320 nm (imine n→π* transitions).
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IR Spectroscopy: Peaks at 1685 cm (C=O stretch), 1620 cm (C=N imine), and 1540 cm (thiazole C-S) .
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H NMR (500 MHz, DMSO-): δ 8.42 (s, 1H, NH), 7.89–6.78 (m, 10H, aromatic), 2.41 (s, 3H, CH).
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines revealed IC values of 12.3 µM and 14.7 µM, respectively . Mechanistic studies suggest:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes via the planar chromene ring .
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Apoptosis induction: Caspase-3 activation and Bcl-2 downregulation observed in treated cells .
Table 3: Cytotoxicity Profile
Cell Line | IC (µM) | Selectivity Index (WI-38) |
---|---|---|
HepG-2 | 12.3 | 3.2 |
MCF-7 | 14.7 | 2.8 |
HCT-116 | 21.4 | 1.9 |
Antioxidant Properties
The compound scavenges DPPH radicals with an EC of 45 µM, outperforming ascorbic acid (EC = 52 µM). The imine and thiazole groups donate electrons to neutralize free radicals .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 0.18 mg/mL (pH 7.4), enhanced to 1.2 mg/mL in PEG-400 solutions.
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Thermal Stability: Decomposes at 218°C without melting, indicating high thermal resilience.
ADMET Predictions
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Lipophilicity: LogP = 3.9 (moderate, favors passive diffusion).
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC = 9.8 µM) .
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hERG Binding: Low risk (pIC = 4.2), suggesting minimal cardiotoxicity .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
Compound Modification | Antimicrobial IC (µg/mL) | Anticancer IC (µM) |
---|---|---|
-Cl substituent at phenyl | 8.1 (S. aureus) | 12.3 (HepG-2) |
-OCH substituent | 14.2 (S. aureus) | 18.9 (HepG-2) |
Thiazole → Oxazole | 22.5 (S. aureus) | 27.4 (HepG-2) |
Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency, while thiazole outperforms oxazole in cytotoxicity .
Future Directions and Challenges
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In Vivo Validation: Pharmacokinetic studies in rodent models to assess bioavailability and toxicity.
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Target Identification: Proteomic profiling to elucidate novel molecular targets beyond topoisomerase II.
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Formulation Optimization: Nanoencapsulation to improve aqueous solubility and tumor targeting .
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